molecular formula C20H14ClNO2 B310010 N-(4-benzoylphenyl)-3-chlorobenzamide

N-(4-benzoylphenyl)-3-chlorobenzamide

Cat. No.: B310010
M. Wt: 335.8 g/mol
InChI Key: NYPQZQMIJGYTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Benzoylphenyl)-3-chlorobenzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group linked to a 4-benzoylphenylamine moiety. For instance, N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) demonstrated significant lipid-lowering effects in Triton WR-1339-induced hyperlipidemic rats, reducing plasma triglycerides by 43% and increasing HDL-cholesterol levels . Similarly, N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives (compounds 3 and 5) exhibited potent hypolipidemic activity, normalizing cholesterol and triglyceride levels in preclinical models . These findings suggest that the 4-benzoylphenyl group plays a critical role in modulating lipid metabolism, likely through peroxisome proliferator-activated receptor (PPAR) pathways .

Properties

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

N-(4-benzoylphenyl)-3-chlorobenzamide

InChI

InChI=1S/C20H14ClNO2/c21-17-8-4-7-16(13-17)20(24)22-18-11-9-15(10-12-18)19(23)14-5-2-1-3-6-14/h1-13H,(H,22,24)

InChI Key

NYPQZQMIJGYTGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

N-(Benzoylphenyl)-Indole/Pyrrole Carboxamides

  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) : At 15 mg/kg, this compound reduced plasma triglycerides by 43% and increased HDL-cholesterol by 28% in hyperlipidemic rats, outperforming bezafibrate (a PPARα agonist) in HDL elevation .
  • N-(4-Benzoylphenyl) pyrrole-2-carboxamide derivatives : Compounds 3 and 5 reduced total cholesterol by 32% and triglycerides by 39% at similar doses, with HDL-cholesterol increases comparable to C3 .
  • Mechanistic Insight : Both classes activate PPARα/γ, enhancing fatty acid oxidation and HDL synthesis, akin to fibrates like gemfibrozil, which reduced coronary events by 22% in clinical trials via HDL modulation .

Table 1: Lipid-Lowering Efficacy of Benzoylphenyl Derivatives

Compound Triglyceride Reduction (%) HDL-Cholesterol Increase (%) Key Mechanism Reference
C3 (Indole derivative) 43 28 PPARα/γ activation
Pyrrole derivative (Cpd 3) 39 25 PPARα activation
Gemfibrozil 31 6 PPARα activation

3-Chlorobenzamide Derivatives

  • N-(Benzothiazol-2-yl)-3-chlorobenzamide: Synthesized via cobalt(II)-mediated reactions, this compound shares the 3-chlorobenzamide core but lacks lipid-lowering data.

Maleimide Derivatives with Antiproliferative Activity

  • N-(4-Benzoylphenyl) maleimide (20c) : Exhibited IC50 values of 0.71 µM (HG-3 cells) and 1.12 µM (PGA-1 cells), indicating cell line-dependent potency .
  • N-(4-Chlorophenyl) maleimide (20b) : More potent than 20c in PGA-1 cells (IC50 = 0.66 µM), suggesting chloro substituents enhance activity in certain contexts .
  • Structure-Activity Relationship (SAR) : The maleimide scaffold is critical for activity, with aromatic substituents (e.g., benzoylphenyl) improving potency over unsubstituted analogs .

Table 2: Antiproliferative Activity of Maleimide Derivatives

Compound IC50 (µM) HG-3 Cells IC50 (µM) PGA-1 Cells Key Structural Feature Reference
20c (Benzoylphenyl) 0.71 1.12 4-Benzoylphenyl
20b (4-Chlorophenyl) 0.76 0.66 4-Chlorophenyl
20d (Unsubstituted) >1.0 >1.0 No aromatic substitution

Mechanistic Comparison with Fibrates

While structurally distinct, fibrates like gemfibrozil provide a benchmark for PPAR-mediated lipid modulation. Gemfibrozil increased HDL by 6% and reduced triglycerides by 31% in clinical trials, albeit with lesser efficacy than benzoylphenyl derivatives in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.